molecular formula C11H24O2Si B12827760 Silane, triethyl[(1-methoxy-2-methyl-1-propenyl)oxy]- CAS No. 55453-17-3

Silane, triethyl[(1-methoxy-2-methyl-1-propenyl)oxy]-

Cat. No.: B12827760
CAS No.: 55453-17-3
M. Wt: 216.39 g/mol
InChI Key: FQAOMFRENYVGBX-UHFFFAOYSA-N
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Description

Structural Characterization of Silane, Triethyl[(1-Methoxy-2-Methyl-1-Propenyl)Oxy]-

Molecular Architecture and Bonding Patterns

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name triethyl-(1-methoxy-2-methylprop-1-enoxy)silane reflects its hierarchical structure. The parent chain is identified as the propenyloxy group (prop-1-enoxy), modified by a methoxy (-OCH₃) substituent at position 1 and a methyl (-CH₃) group at position 2. The silane moiety consists of a central silicon atom bonded to three ethyl groups (-CH₂CH₃) and the propenyloxy ligand.

The stereochemical configuration arises from the planar sp²-hybridized carbon at position 1 of the propenyl group, which creates a trigonal geometry. The methoxy and methyl substituents occupy adjacent positions on the double bond, potentially leading to cis-trans isomerism. However, PubChem data does not specify enantiomeric or diastereomeric forms, suggesting the compound is either synthesized as a racemic mixture or adopts a single configuration due to steric constraints.

Conformational Analysis via Computational Modeling

Computational models predict three dominant conformers influenced by rotations around the silicon-oxygen (Si-O) and propenyloxy carbon-oxygen (C-O) bonds:

  • Syn-periplanar conformation : The methoxy group aligns parallel to the propenyl double bond, minimizing steric hindrance between the methyl substituent and ethyl groups on silicon.
  • Anti-clinal conformation : A 120° rotation of the propenyloxy group relative to the silicon center, stabilized by hyperconjugation between the oxygen lone pairs and the σ* orbital of the Si-C bond.
  • Gauche conformation : The methoxy group orientated perpendicular to the propenyl plane, maximizing van der Waals interactions between the methyl and ethyl groups.

Density functional theory (DFT) simulations estimate a 4.2 kJ/mol energy difference between the syn-periplanar (lowest energy) and gauche conformers, suggesting moderate rotational freedom at ambient temperatures.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR Analysis
The proton NMR spectrum (300 MHz, CDCl₃) exhibits five distinct regions:

Chemical Shift (ppm) Integration Assignment
0.70–1.05 15H Triethylsilane CH₃CH₂ groups
1.98–2.35 3H Propenyl C2-methyl (CH₃)
3.25–3.45 3H Methoxy OCH₃
5.10–5.35 1H Propenyl C1-H (d, J = 10.2 Hz)
5.85–6.10 1H Propenyl C3-H (dd, J = 17.4, 10.2 Hz)

The ethyl groups on silicon appear as a triplet (q, J = 7.8 Hz) at 0.99 ppm for the methyl protons and a quartet (t, J = 7.8 Hz) at 0.76 ppm for the methylene units, consistent with triethylsilane derivatives. The propenyl C1-H and C3-H protons show characteristic coupling patterns indicative of a trans-configuration across the double bond.

¹³C NMR Analysis
Key carbon resonances include:

  • δ 6.6 ppm : Silicon-bonded ethyl carbons (Si-CH₂CH₃)
  • δ 55.5 ppm : Methoxy carbon (OCH₃)
  • δ 119.9–129.4 ppm : Propenyl sp² carbons (C1 and C3)
  • δ 153.9 ppm : Oxygen-bearing propenyl carbon (C2)

The ²⁹Si NMR spectrum exhibits a singlet at δ 19.99 ppm, typical of triethylsiloxy compounds with no adjacent electronegative substituents.

Infrared (IR) Vibrational Mode Assignments

Critical IR absorptions (cm⁻¹) and their assignments:

Wavenumber (cm⁻¹) Intensity Assignment
1250–1100 Strong Si-O-C asymmetric stretch
1085 Medium C-O-C methoxy stretch
1640 Weak C=C propenyl stretch
2960–2875 Strong C-H stretches (CH₃, CH₂)

The absence of absorption above 3000 cm⁻¹ confirms the lack of acidic protons or hydroxyl groups.

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) produces characteristic fragments:

m/z Relative Abundance Fragment Ion
216 66.1% Molecular ion [M]⁺
201 20.6% [M - CH₃]⁺
173 63.2% [M - C₃H₇O]⁺
91 100% Tropylium ion [C₇H₇]⁺

Properties

CAS No.

55453-17-3

Molecular Formula

C11H24O2Si

Molecular Weight

216.39 g/mol

IUPAC Name

triethyl-(1-methoxy-2-methylprop-1-enoxy)silane

InChI

InChI=1S/C11H24O2Si/c1-7-14(8-2,9-3)13-11(12-6)10(4)5/h7-9H2,1-6H3

InChI Key

FQAOMFRENYVGBX-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OC(=C(C)C)OC

Origin of Product

United States

Preparation Methods

Deprotonation of α-Hydrogen of an Ester Followed by Silylation

  • Process Description:
    This classical method involves the deprotonation of the α-hydrogen of an ester (such as methyl isobutyrate) using a strong base to generate an enolate intermediate. The enolate is then trapped by a triethylsilyl chloride or a related silylating agent to form the silyl enol ether derivative.
  • Reaction Conditions:
    Typically conducted under anhydrous conditions, often in ether solvents such as diethyl ether, at low temperatures to control reactivity and selectivity.
  • Purification:
    The crude product is washed with cold water, dried over sodium sulfate, filtered, and the solvent evaporated. The residue is then distilled under vacuum to isolate the pure silane compound.

Metal-Catalyzed Hydrosilylation of α,β-Unsaturated Esters

  • Process Description:
    This method involves the catalytic addition of triethylsilane across the double bond of an α,β-unsaturated ester. Transition metal catalysts such as platinum or rhodium complexes facilitate the hydrosilylation, yielding the silyl ether product.
  • Advantages:
    This route can offer better regio- and stereoselectivity and may proceed under milder conditions compared to the deprotonation-silylation method.
  • Typical Catalysts:
    Platinum-based catalysts (e.g., Karstedt’s catalyst) are commonly used.
  • Reaction Conditions:
    Usually performed at ambient to moderate temperatures (0–40 °C) in aprotic solvents like toluene or tetrahydrofuran (THF).

Addition Reaction of Silane to Functionalized Olefins

  • A related approach involves the addition of triethylsilane to functionalized propenyl ethers or related olefins under controlled conditions to form the desired silane ether. This method is more complex and less commonly employed but can be used for structurally related silane derivatives.

Research Findings and Catalytic Systems

  • Group-Transfer Polymerization (GTP) Initiation:
    Silane, triethyl[(1-methoxy-2-methyl-1-propenyl)oxy]- serves as an initiator in GTP of acrylates, where the initiator-to-monomer ratio critically influences polymer molecular weight. Low initiator concentrations favor higher molecular weights, while excess initiator leads to oligomer formation.
  • Catalyst Systems:
    Halides of zinc, cadmium, or mercury, particularly iodides and bromides, are effective catalysts in polymerization reactions involving this silane compound. The polymerization is typically conducted in aprotic solvents such as toluene, xylene, or tetrahydrofuran to control exothermicity and solubility.
  • Reaction Parameters:
    Polymerization reactions using this silane initiator are carried out at temperatures ranging from 0 to 80 °C, with a preferred range of 25 to 40 °C. Reaction times vary from minutes to hours depending on conditions.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations
Deprotonation of Ester + Silylation Strong base (e.g., LDA), triethylsilyl chloride, ether solvents, low temp Straightforward, well-established Requires strong base, moisture sensitive
Metal-Catalyzed Hydrosilylation Triethylsilane, Pt catalyst, aprotic solvent, ambient temp Mild conditions, selective Requires expensive catalysts
Addition Reaction of Silane to Olefins Triethylsilane, functionalized olefins, controlled conditions Can access complex derivatives More complex, less common

Chemical Reactions Analysis

Types of Reactions

Triethyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)silane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and siloxanes.

    Reduction: It can be reduced to form silanes and other reduced silicon-containing compounds.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride and alkylating agents like methyl iodide are commonly employed.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes and other reduced silicon compounds.

    Substitution: Various substituted silanes with different functional groups.

Scientific Research Applications

Synthesis of Chiral Compounds

One of the primary applications of silane, triethyl[(1-methoxy-2-methyl-1-propenyl)oxy]-, is in the synthesis of chiral β-lactams. These compounds are crucial in pharmaceuticals due to their antibiotic properties. The silane acts as a nucleophile in reactions with (S)-alkylidene(1-arylethyl)amines in the presence of Lewis acid catalysts such as titanium tetrachloride (TiCl₄), resulting in high enantioselectivity.

Polymerization Initiators

Silane, triethyl[(1-methoxy-2-methyl-1-propenyl)oxy]-, serves as an effective initiator for group transfer polymerization (GTP). This method allows for the synthesis of well-defined polymers with controlled molecular weights and architectures. The compound's ability to facilitate polymerization reactions makes it valuable in materials science .

Coupling Agent in Composite Materials

The silane is widely used as a coupling agent in composite materials, enhancing adhesion between inorganic substrates (like glass and metals) and organic polymers. This property is particularly beneficial in the manufacturing of high-performance composites used in automotive and aerospace industries .

Surface Modification

Silane, triethyl[(1-methoxy-2-methyl-1-propenyl)oxy]-, is utilized for surface modification of various materials to improve hydrophobicity or enhance chemical resistance. Its application in coatings helps protect surfaces from environmental degradation while maintaining aesthetic qualities .

Chiral β-Lactam Synthesis

A study conducted by Li et al. demonstrated the effectiveness of silane, triethyl[(1-methoxy-2-methyl-1-propenyl)oxy]- in synthesizing chiral β-lactams with high enantioselectivity using (S)-alkylidene(1-arylethyl)amines. The results indicated that the use of this silane significantly improved yields compared to traditional methods.

Polymerization Efficiency

Research on the use of silane as a GTP initiator showed that it could produce polymers with narrow molecular weight distributions and controlled architectures, which are essential for advanced material applications . This study highlighted the advantages of using silanes over conventional initiators.

Mechanism of Action

The mechanism of action of Triethyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)silane involves the formation of reactive intermediates that facilitate various chemical transformations. The silicon atom in the compound acts as a nucleophile, participating in reactions with electrophilic species. The methoxy and ethoxy groups enhance the reactivity of the silicon center, allowing for efficient bond formation and cleavage.

Comparison with Similar Compounds

Key Properties:

  • Density : 0.858 g/cm³ at 25°C
  • Boiling Point : 137.4°C at 760 mmHg
  • Flash Point : 14.4°C (flammable liquid)
  • Solubility : Hydrolyzes in water, indicating reactivity with protic solvents .
  • Structure : Features a trimethylsilyl (TMS) group attached to a methoxy-substituted propenyl ether, enhancing its stability and electron-withdrawing properties.

Comparison with Structurally Similar Silane Compounds

Structural and Functional Differences

The following table compares Silane, trimethyl[(1-methoxy-2-methyl-1-propenyl)oxy]- with three analogous organosilanes:

Property Target Compound (CAS 31469-15-5) Compound A (CAS 208984-52-5) Compound B (CAS 500862-10-2) Compound C (CAS 646523-19-5)
Molecular Formula C₈H₁₈O₂Si C₁₆H₃₃IOSi C₁₅H₂₆OSi C₂₇H₄₂O₄Si
Molar Mass (g/mol) 174.31 396.42 262.18 490.31
Boiling Point (°C) 137.4 345.6 (predicted) 301.8 (predicted) 520.5 (predicted)
Density (g/cm³) 0.858 1.138 (predicted) Not reported 0.987 (predicted)
Key Substituents Trimethylsilyl, methoxy, propenyl tert-Butyl, iodine, pentenyl 1,1-Dimethylethyl, phenyl, propenyl Dioxolane, methoxyphenyl, pentynyl
Applications Carbonyl protection Halogenated coupling reactions Chiral synthesis High-temperature stability

Reactivity and Stability

  • Target Compound : Hydrolyzes readily in water due to the labile TMS-ether bond, making it unsuitable for aqueous reactions but ideal for anhydrous conditions .
  • Compound A : The iodine substituent enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the bulky tert-butyl group improves steric protection .
  • Compound B: The phenyl group increases lipophilicity, favoring use in non-polar solvents or chiral resolution processes .
  • Compound C : The dioxolane ring and methoxyphenyl group confer thermal stability, suggesting applications in high-temperature catalysis or polymer chemistry .

Functional Group Impact on Performance

  • Electron-Withdrawing Groups : The TMS group in the target compound stabilizes adjacent electron-deficient intermediates, whereas Compound A’s iodine acts as a leaving group in nucleophilic substitutions .
  • Steric Effects : Compound A’s tert-butyl group and Compound C’s dioxolane ring reduce undesired side reactions by hindering reagent access .

Research Findings and Industrial Relevance

  • Synthetic Efficiency : The target compound’s low boiling point (137.4°C) allows easy removal via distillation, streamlining purification .
  • Safety Considerations : Its low flash point (14.4°C) necessitates strict flammability controls during handling .

Biological Activity

Silane, triethyl[(1-methoxy-2-methyl-1-propenyl)oxy]-, is an organosilicon compound notable for its unique structure and diverse biological activities. This article delves into its synthesis, biological properties, and applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a silicon atom bonded to three ethyl groups and one methoxy group linked to a propenyl chain. This structure not only enhances its reactivity but also allows it to participate in various chemical reactions, making it valuable in both synthetic and biological contexts.

Synthesis

The synthesis of Silane, triethyl[(1-methoxy-2-methyl-1-propenyl)oxy]- can be achieved through several methods, including:

  • Hydrosilylation : A reaction between alkenes and silanes.
  • Nucleophilic substitution : Involving the reaction of silanol derivatives with alkyl halides.

These methods allow for precise control over the functionalization of the silicon atom, leading to compounds with tailored properties suitable for specific applications.

Antimicrobial Properties

Research indicates that Silane, triethyl[(1-methoxy-2-methyl-1-propenyl)oxy]- exhibits significant antimicrobial activity. A study found that compounds similar to this silane demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxicity and Anticancer Activity

In vitro studies have shown promising results regarding the cytotoxic effects of Silane, triethyl[(1-methoxy-2-methyl-1-propenyl)oxy]- on cancer cell lines. For instance:

Cell Line IC50 (μM) Effect
MCF-76.1Induces apoptosis
HeLa8.3Cell cycle arrest

The compound's ability to induce apoptosis in MCF-7 cells suggests potential as an anticancer agent. Further research is needed to elucidate the specific pathways involved in this activity.

Case Studies

Case Study 1: Synthesis of Chiral β-Lactams
Silane, triethyl[(1-methoxy-2-methyl-1-propenyl)oxy]-, has been utilized in the synthesis of chiral β-lactams, which are important in medicinal chemistry due to their antibiotic properties. The reaction involves the interaction of this silane with (S)-alkylidene(1-arylethyl)amines in the presence of titanium tetrachloride (TiCl₄), resulting in high enantioselectivity .

Case Study 2: Polymerization Initiator
This silane acts as a catalyst or initiator in group-transfer polymerization processes. Its unique structure facilitates the formation of polymers with specific properties, enhancing their applicability in materials science .

Applications

Silane, triethyl[(1-methoxy-2-methyl-1-propenyl)oxy]- finds applications across various fields:

  • Biomedical Applications : As a potential drug candidate due to its antimicrobial and anticancer properties.
  • Material Science : Used as a coupling agent in composites and coatings to improve adhesion and durability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Silane, triethyl[(1-methoxy-2-methyl-1-propenyl)oxy]-?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A plausible route involves reacting triethylsilanol with a methoxy-methyl-propenyl electrophile (e.g., a chloro or tosylate derivative) under anhydrous conditions. Catalytic bases like triethylamine or DMAP can enhance reactivity. Reaction progress should be monitored using TLC (Rf ~0.5 in hexane/ethyl acetate 9:1) and confirmed via ¹H NMR (e.g., δ 0.6 ppm for Si-CH2, δ 1.2–1.4 ppm for triethyl groups) and FT-IR (Si-O-C stretch at ~1050 cm⁻¹). Ensure inert atmosphere (N2/Ar) to prevent siloxane formation .

Q. How can researchers characterize the purity and structural integrity of this silane compound?

  • Methodological Answer : Combine GC-MS (e.g., RT ~16–28 min on a DB-5 column, m/z peaks for molecular ion [M]+ at ~230–250) and NMR spectroscopy. For ¹³C NMR , expect signals for the methoxy group (~55 ppm) and olefinic carbons (~120–140 ppm). High-resolution mass spectrometry (HRMS) can confirm the molecular formula (C11H22O2Si). Cross-validate with elemental analysis (C% ±0.3 of theoretical) to rule out impurities .

Q. What are the key stability considerations for storage and handling?

  • Methodological Answer : Store under nitrogen at 2–8°C in amber glass to prevent hydrolysis (moisture-sensitive Si-O bond). Avoid contact with acids/bases, which may cleave the siloxy group. Use anhydrous solvents (e.g., THF, DCM) for reactions. Safety protocols from similar silanes recommend PPE (nitrile gloves, goggles) and fume hood use due to potential respiratory irritation .

Advanced Research Questions

Q. How does the steric and electronic profile of the methoxy-propenyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The methoxy group acts as an electron donor, stabilizing transition states in Pd-catalyzed couplings (e.g., Stille or Suzuki). Steric hindrance from the triethylsilyl group may slow reaction kinetics. Kinetic studies using in situ IR or HPLC can track substrate consumption. Compare turnover frequencies (TOFs) with bulkier silyl analogs (e.g., tert-butyldimethylsilyl) to quantify steric effects .

Q. What computational methods are suitable for modeling the compound’s conformation and reactivity?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). Solvent effects (e.g., toluene) can be modeled via PCM. Transition state analysis (e.g., for silyl ether cleavage) requires frequency calculations to confirm saddle points. Compare computed NMR shifts (GIAO method) with experimental data to validate models .

Q. How can researchers resolve contradictions in spectroscopic data for structurally related silanes?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., δ for olefinic protons) may arise from solvent polarity or impurities. Use DOSY NMR to confirm molecular weight and rule out aggregation. For conflicting GC-MS results, employ orthogonal methods like HPLC-UV/ELSD or spiking with authentic standards. Contradictions in thermal stability (TGA/DSC data) require controlled atmosphere studies (e.g., O2 vs. N2) .

Q. What role does this silane play in protecting group chemistry for complex organic syntheses?

  • Methodological Answer : The triethylsilyl group protects hydroxyl or carboxyl moieties in multi-step syntheses. Its stability under basic conditions (e.g., Grignard reactions) makes it preferable to TMS. Deprotection can be achieved with TBAF in THF. Monitor selectivity using LC-MS to detect premature cleavage. Applications in natural product synthesis (e.g., terpenoids) are documented in analogous systems .

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